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molecular formula C8H14F2O3 B3040107 Ethyl 2,2-difluoro-3-hydroxyhexanoate CAS No. 156544-72-8

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Cat. No. B3040107
M. Wt: 196.19 g/mol
InChI Key: NUOZKBCLQMTSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012662B2

Procedure details

To a mechanically stirred mixture of zinc (108 g, 1.66 mol), n-butanal (100 g, 1.39 mol), CeCl3.7H2O (10.14 g, 0.027 mol) and anhydrous THF (1.3 L) at about 25° C. was added ethyl 2-bromo-2,2-difluoroacetate (SM1, 33.8 g, 0.167 mol) under N2. The mixture was stirred at about 25° C. until the reaction had initiated, then SM1 (304 g, 1.50 mol) was added dropwise at 35° C. without external heating. After the addition completed, the mixture was stirred at 20˜35° C. until n-butanal was less than 2.0%. The reaction mixture was then cooled to about 5° C. and sat. aq. NH4Cl (800 mL) was added slowly at about 5° C., and then adjust pH 3.0 with 6 N HCl. The mixture was stirred for 15 min. and then filtered through a plug of celite; the filter cake was washed once with MTBE (1 L). The combined filtrate was then separated and the aqueous layer was extracted once with MTBE (1 L). The combined organic layers were washed once with sat. aq. NaHCO3 (1 L), once with sat. aq. NH4Cl (1 L) and then concentrated at <50° C. under reduced pressure to give 281 g of crude IM1 with 80% GC purity. The crude IM1 was purified by vacuum distillation to provide 160 g IM1 with 98% GC purity in 58% GC total yield.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
[Compound]
Name
CeCl3.7H2O
Quantity
10.14 g
Type
reactant
Reaction Step Five
Name
Quantity
108 g
Type
catalyst
Reaction Step Five
Name
Quantity
1.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[NH4+].[Cl-].Cl>[Zn].C1COCC1>[F:13][C:7]([F:14])([CH:1]([OH:5])[CH2:2][CH2:3][CH3:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC)=O
Name
CeCl3.7H2O
Quantity
10.14 g
Type
reactant
Smiles
Name
Quantity
108 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at about 25° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
SM1 (304 g, 1.50 mol) was added dropwise at 35° C. without external heating
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to about 5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
WASH
Type
WASH
Details
the filter cake was washed once with MTBE (1 L)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with MTBE (1 L)
WASH
Type
WASH
Details
The combined organic layers were washed once with sat. aq. NaHCO3 (1 L), once with sat. aq. NH4Cl (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at <50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 281 g of crude IM1 with 80% GC purity
DISTILLATION
Type
DISTILLATION
Details
The crude IM1 was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to provide 160 g IM1 with 98% GC purity in 58% GC total yield

Outcomes

Product
Name
Type
Smiles
FC(C(=O)OCC)(C(CCC)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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